

Application Notes and Protocols for α -Angelica Lactone Catalyzed Reactions

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Compound of Interest

Compound Name: *alpha-Angelica lactone*

Cat. No.: B190580

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various chemical transformations catalyzed by or utilizing α -Angelica lactone. The methodologies outlined are suitable for researchers in organic synthesis, catalysis, and drug development, offering insights into the preparation of complex molecules.

Organocatalytic Diastereoselective Addition to β -Halo- α -Ketoesters

This protocol describes a quinidine-catalyzed diastereoselective addition of α -Angelica lactone to β -halo- α -ketoesters, yielding fully substituted glycolic esters with three contiguous stereocenters. This reaction is significant for its unusual regioselectivity where α -Angelica lactone acts as a nucleophile at the α -position.^{[1][2][3]}

Experimental Protocol

General Procedure:

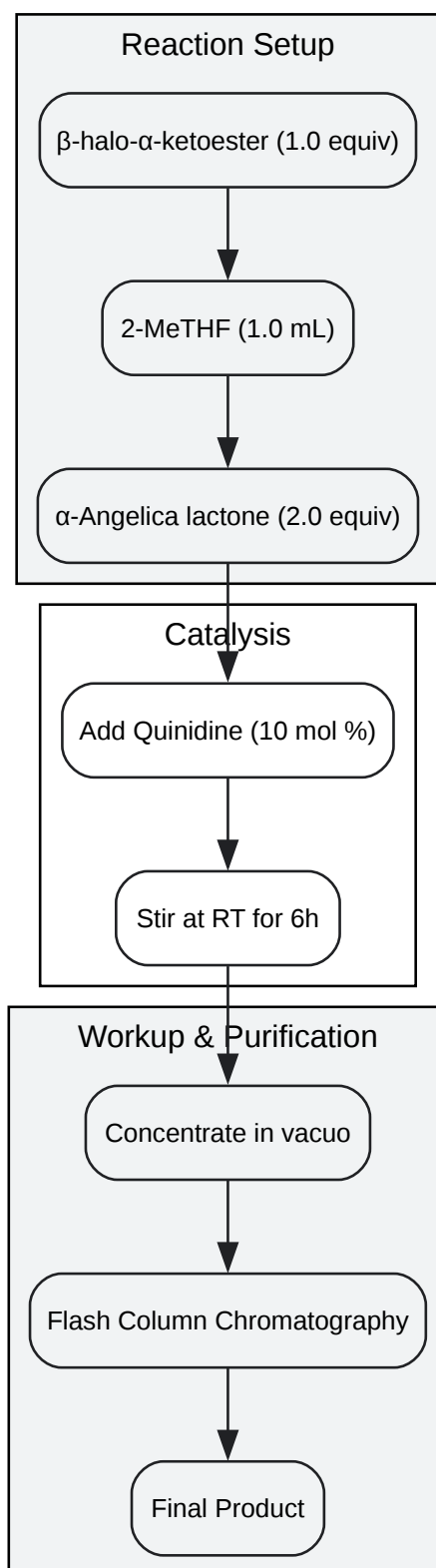
- To a 1-dram vial, add the β -halo- α -ketoester (0.1 mmol, 1.0 equivalent).
- Add 2-methyltetrahydrofuran (2-MeTHF) (1.0 mL).
- Add α -Angelica lactone (0.2 mmol, 2.0 equivalents).

- Stir the mixture at room temperature for one minute.
- Add quinidine (0.01 mmol, 10 mol %) in a single portion.
- Continue stirring the reaction at room temperature for 6 hours.
- Upon completion, concentrate the reaction mixture in vacuo.
- Purify the crude product by flash column chromatography using a gradient of hexanes/EtOAc (from 95:5 to 80:20).^[1]

Data Presentation

Substrate (β -Halo- α -ketoester)	Product	Yield (%) ^[1]	Diastereomeric Ratio
Isopropyl 2-bromo-3,3-dimethyl-2-oxobutanoate	Methyl (R)-2-((R)-2-bromo-1-hydroxy-1-(isopropoxycarbonyl)butyl)-5-methyl-4-oxo-4,5-dihydrofuran-3-yl)acetate	44	>20:1
Methyl 2-((R)-benzylamino)-2-oxoacetate	Methyl (R)-2-((R)-1-((S)-benzylamino)-1-hydroxy-2-oxo-2-phenylethyl)-5-methyl-4-oxo-4,5-dihydrofuran-3-yl)acetate	49 (NMR Yield)	>20:1
tert-Butyl 2-((R)-2-chloro-1-(o-tolyl)ethyl)-2-oxoacetate	tert-Butyl (R)-2-((R)-2-chloro-1-hydroxy-1-(o-tolylloxycarbonyl)ethyl)-5-methyl-4-oxo-4,5-dihydrofuran-3-yl)acetate	Not specified	>20:1

Reaction Workflow



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Caption: Workflow for the quinidine-catalyzed diastereoselective addition.

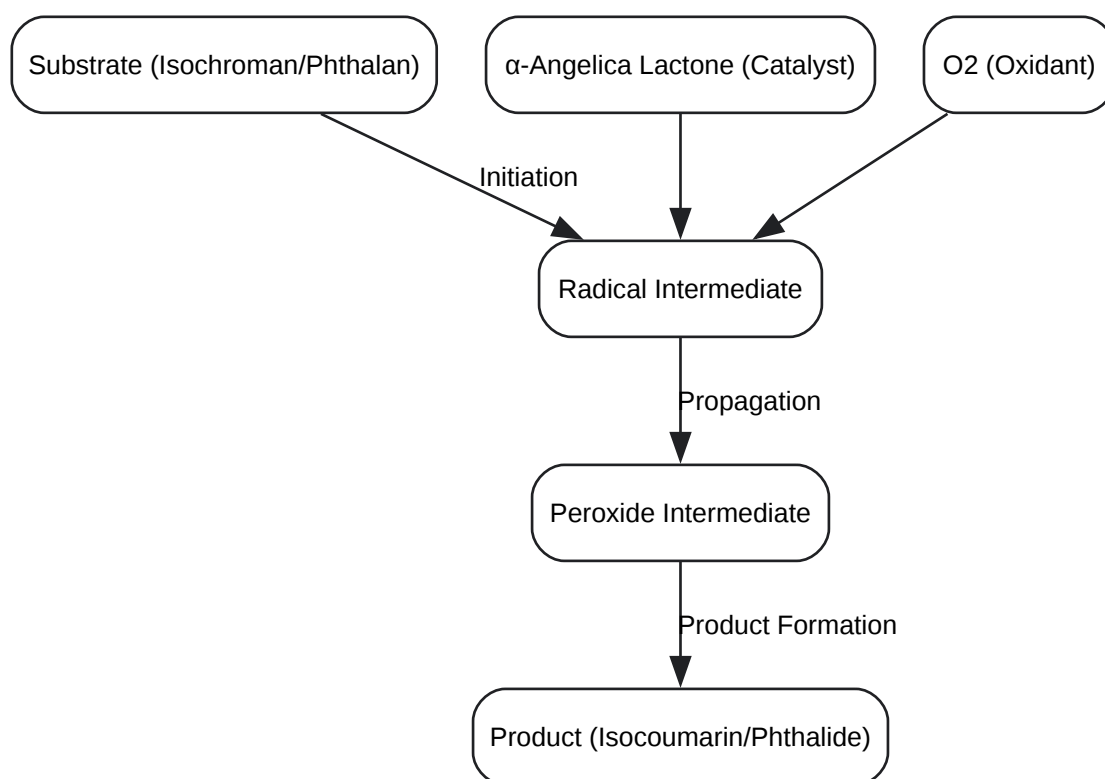
α -Angelica Lactone as an Organocatalyst for Benzylic C-H Oxygenation

This section details a metal-free organocatalytic system for the efficient oxygenation of benzylic C–H bonds in cyclic ethers, such as isochromans and phthalans, using α -Angelica lactone as the catalyst and oxygen as the oxidant.[4] This method provides a cost-effective route to valuable isocoumarins and phthalides.[4][5]

Experimental Protocol

A detailed experimental protocol was not available in the provided search results. However, the abstract suggests a metal-free system utilizing α -angelica lactone as a catalyst with oxygen as the oxidant for the synthesis of isocoumarins and phthalides from isochromans and phthalans. [4] Mechanistic studies indicate the reaction likely proceeds through a radical process via a peroxide intermediate.[4]

Proposed Reaction Mechanism



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Caption: Proposed radical mechanism for benzylic C-H oxygenation.

Synthesis of Levulinic Acid Esters from α -Angelica Lactone

This protocol describes the conversion of α -Angelica lactone to levulinic acid esters using a heterogeneous acid catalyst, Amberlyst® 36. This method is presented as a potentially more efficient alternative to the direct esterification of levulinic acid.[6] An alternative homogeneous catalysis approach using methanesulfonic acid is also presented.

Experimental Protocol (Heterogeneous Catalysis)

- Charge a dried 50 mL three-neck round flask, fitted with a condenser, with α -Angelica lactone (51.00 mmol), the desired alcohol (51.00 mmol), and Amberlyst® 36 (250 mg) under an inert atmosphere.[7]
- Heat the reactor to 75 °C using an oil bath.
- Stir the reaction mixture magnetically at 350 rpm.[7]
- Monitor the reaction by taking samples (\approx 50 mg) with a syringe, centrifuging, and diluting the clear sample with 1,4-dioxane for GC analysis, using diethylene glycol dimethyl ether as an internal standard.[7]

Experimental Protocol (Homogeneous Catalysis)

- In a 50 mL round bottom flask, combine α -Angelica lactone (55.6 mmol), the alcohol (55.6 mmol), and methanesulfonic acid (0.28 mmol, 0.5 mol%).[8]
- Stir the mixture at 300 rpm at room temperature.[8]
- After reaction completion, perform an extraction with dichloromethane-water (1:1, 3 x 2 mL). [8]
- Dry the organic phase over anhydrous MgSO_4 and evaporate the solvent to obtain the pure alkyl levulinate.[8]

Data Presentation

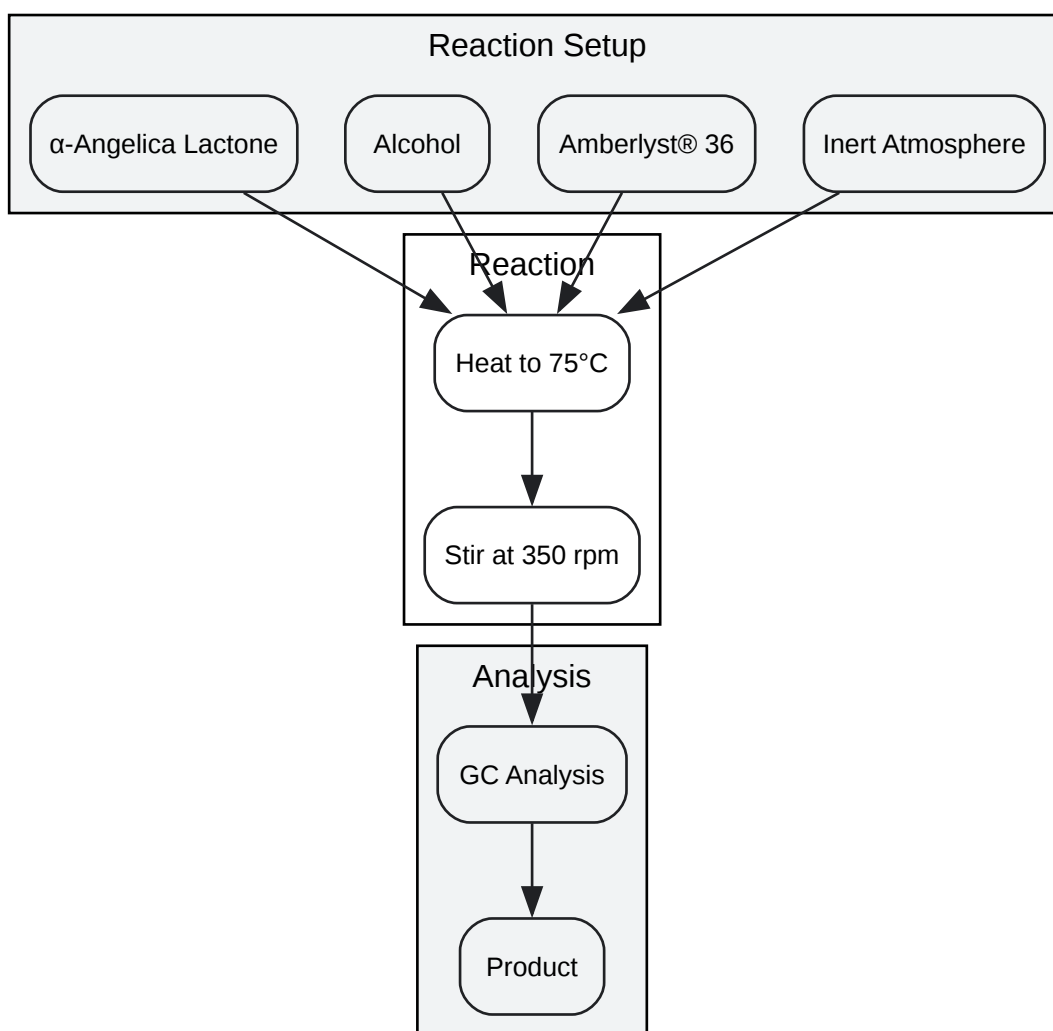
Heterogeneous Catalysis with Amberlyst® 36 at 75°C[7]

Alcohol	Reaction Time (min)	Conversion of α -AL (%)	Selectivity to LAE (%)
Ethanol	180	>99	91.3
n-Butanol	240	>99	94.0
n-Octanol	300	>99	93.8
Isopropanol	40	99.4	Not specified

Homogeneous Catalysis with Methanesulfonic Acid at Room Temperature[8]

Alcohol	Reaction Time (min)	Yield of AL (%)
Methanol	20	99.1
Ethanol	30	99.3
1-Propanol	40	99.7
1-Butanol	60	99.8

Experimental Workflow (Heterogeneous Catalysis)



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Caption: Workflow for the synthesis of levulinic acid esters.

Lipase-Catalyzed Kinetic Resolution of sec-Alcohols

This section outlines a novel enzymatic kinetic resolution (EKR) methodology that utilizes α-Angelica lactone as a cheap, renewable, and irreversible acylating agent for the resolution of racemic secondary alcohols. This approach allows for a chromatography-free separation of products.^[9]

Experimental Protocol

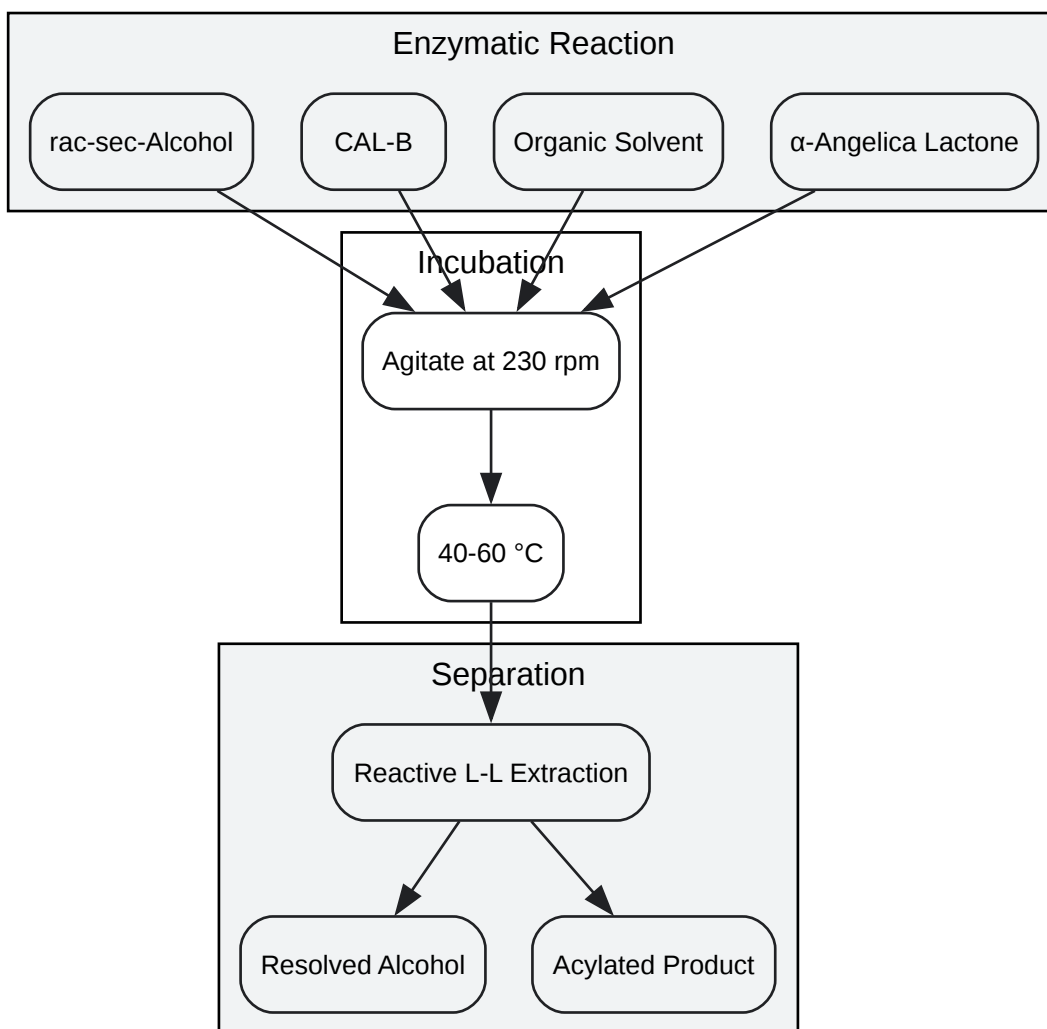
- To a reaction vessel, add the racemic secondary alcohol (0.75 mmol) and immobilized *Candida antarctica* lipase B (CAL-B, 30 mg).
- Add 3 mL of an organic solvent.
- Add α -Angelica lactone (147 mg, 2 equivalents).
- Agitate the reaction mixture at 230 rpm on a laboratory shaker at a temperature between 40-60 °C.
- Monitor the conversion by GC analysis.^[9]
- For product separation, a reactive liquid-liquid extraction can be performed using either saturated aqueous sodium bisulfate in DMF or Girard's P reagent in an ethanol/acetic acid mixture.^[9]

Data Presentation

Substrate (sec-Alcohol)	Temperature (°C)	Enantiomeric Excess (ee) of Unreacted Alcohol (%)	Enantiomeric Excess (ee) of Product (%)	Conversion (%)
rac-1-phenylethanol	40	>99	98	49.5
rac-1-(4-chlorophenyl)ethanol	60	>99	98	49.5
rac-1-(4-methoxyphenyl)ethanol	60	>99	98	49.5

Note: The specific structures of rac-1d-f were not detailed in the provided search results.

Experimental Workflow



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Caption: Workflow for the lipase-catalyzed kinetic resolution.

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